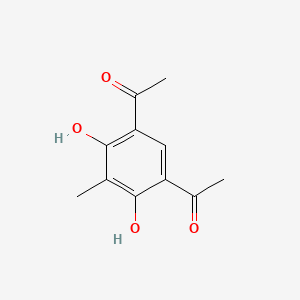
1,5-二乙酰基-2,4-二羟基-3-甲基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene is an organic compound with the molecular formula C11H12O4. It is a derivative of benzene, featuring two acetyl groups, two hydroxyl groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
科学研究应用
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene can be synthesized through several methods. One common approach involves the acetylation of 2,4-dihydroxy-3-methylbenzene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the acetylation reaction, and advanced purification techniques like column chromatography may be used to obtain high-purity products.
化学反应分析
Types of Reactions
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives of the original compound.
作用机制
The mechanism by which 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the acetyl groups can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having hydroxyl groups but lacks acetyl and methyl groups.
Resorcinol (1,3-dihydroxybenzene): Similar in having hydroxyl groups but differs in the position of these groups and lacks acetyl and methyl groups.
Hydroquinone (1,4-dihydroxybenzene): Similar in having hydroxyl groups but lacks acetyl and methyl groups.
属性
IUPAC Name |
1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPYYTZBSOMMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
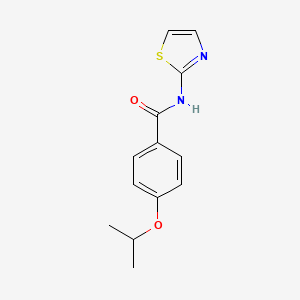
![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)
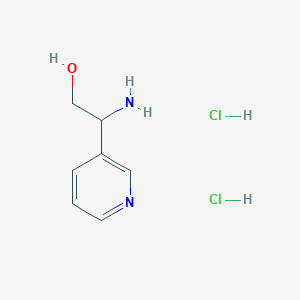

![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2368017.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2368021.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2368023.png)
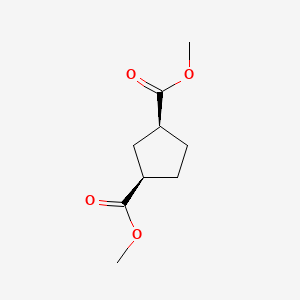
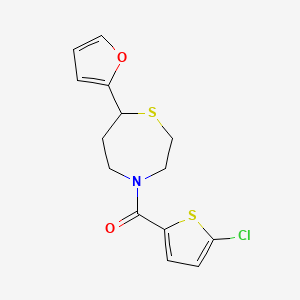
![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)
